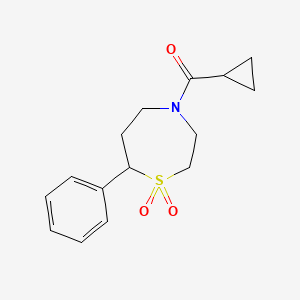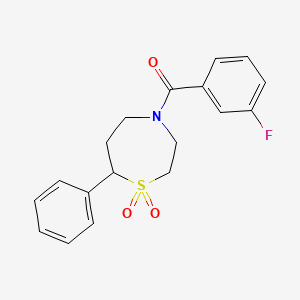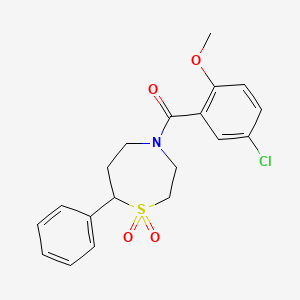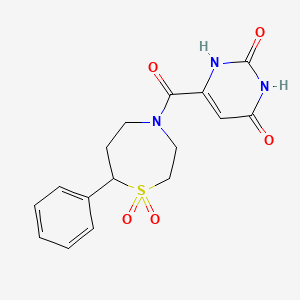
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide (5-CFDB) is a synthetic compound that has been studied extensively in the scientific community. It is a fluorinated benzamide derivative with potential applications in drug design and drug development. 5-CFDB has been investigated for its potential to act as a modulator of protein-protein interactions, as well as a potential inhibitor of certain enzymes. In addition, 5-CFDB has been studied for its potential to act as an anti-inflammatory agent and as a potential anti-cancer agent.
Scientific Research Applications
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide has been studied extensively in the scientific community due to its potential to act as a modulator of protein-protein interactions, as well as a potential inhibitor of certain enzymes. In particular, this compound has been studied for its potential to act as an anti-inflammatory agent and as a potential anti-cancer agent. In addition, this compound has been investigated for its potential to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, this compound has been studied for its potential to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound acts as a modulator of protein-protein interactions. Specifically, this compound is thought to interact with certain proteins and modify their activity, leading to changes in the expression of certain genes. In addition, this compound is thought to interact with certain enzymes, such as COX-2 and 5-LOX, and inhibit their activity, leading to a decrease in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in laboratory experiments. In animal models, this compound has been shown to reduce inflammation and pain. In addition, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, leading to a decrease in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide in laboratory experiments include its low toxicity, its ease of synthesis, and its potential to act as an anti-inflammatory agent. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood and its effects on the body have not been fully studied. In addition, this compound is not approved for human use and its long-term effects are unknown.
Future Directions
The future directions for 5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide include further research into its mechanism of action, its effects on the body, and its potential applications in drug design and drug development. In addition, further research into the safety and efficacy of this compound is needed in order to determine its potential for use in humans. Furthermore, further research into the potential of this compound to act as an anti-inflammatory agent and as a potential anti-cancer agent is needed. Finally, further research into the synthesis of this compound is needed in order to optimize the process and make it more efficient.
Synthesis Methods
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide can be synthesized by a two-step process. The first step involves the reaction of 4,4-difluorocyclohexanone with 2-chlorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form 5-chloro-N-(4,4-difluorocyclohexyl)-2-chlorobenzamide. The second step involves the reaction of 5-chloro-N-(4,4-difluorocyclohexyl)-2-chlorobenzamide with 2-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form this compound.
properties
IUPAC Name |
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-8-1-2-11(15)10(7-8)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLCAYCTDHSFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(C=CC(=C2)Cl)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)
![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6424789.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B6424795.png)
![1-(2-fluoroethyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B6424813.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B6424828.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B6424830.png)